2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a benzyl group and at the 5-position with a 4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2-benzyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-6-12(7-3-1)10-16-18-19-17(20-16)14-11-21-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBICVRGOHYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism. This activation leads to the dissociation of NRF2 from its inhibitor, KEAP1, allowing NRF2 to translocate to the nucleus where it can stimulate the transcription of antioxidant response element (ARE)-driven genes.
Biochemical Pathways
The activation of NRF2 by this compound affects the NRF2-ARE pathway. This pathway is responsible for the regulation of cellular defense mechanisms against oxidative stress. Activation of NRF2 leads to the upregulation of various antioxidant and detoxifying enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1).
Result of Action
The activation of NRF2 by this compound results in the inhibition of inflammation in macrophages stimulated by lipopolysaccharide E. coli (LPSEc). This suggests that the compound may have potential anti-inflammatory effects.
Biochemical Analysis
Biological Activity
The compound 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 342.51 g/mol. The compound features a benzyl group and a tetrahydrobenzo[b]thiophene moiety linked via an oxadiazole ring.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.51 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
Pharmacological Properties
Research indicates that compounds containing oxadiazole rings exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. For instance, derivatives similar to this compound have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Several studies suggest that oxadiazoles possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways .
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cell growth and survival.
- Oxidative Stress Induction : Similar compounds have been noted to increase reactive oxygen species (ROS) levels leading to cellular stress and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives revealed that compounds structurally related to this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.
Case Study 2: Anticancer Properties
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in sub-G1 population indicative of apoptotic cells after treatment with the compound at concentrations ranging from 25 to 100 µM over 48 hours.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole
- Substituents : Difluoromethyl group at position 5; tetrazole-linked benzo[b]thiophene at position 2.
- Activity : Selective HDAC6 inhibitor (IC₅₀ < 100 nM) with >100-fold selectivity over HDAC1/2/3. The difluoromethyl group enhances electrostatic interactions with the catalytic zinc ion in HDAC6, while the tetrazole moiety improves solubility .
- Key Difference : Unlike the target compound, Compound A replaces the benzyl group with a tetrazole-based linker, which may reduce membrane permeability but increase target specificity.
Compound B : 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)-5-(6-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole (Compound 40)
- Substituents : Trifluoromethylpyridinyl group at position 5; tetrahydrobenzo[b]thiophene at position 2.
- Activity : Inhibits 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a bacterial enzyme, with moderate potency (IC₅₀ ~ 1 µM). The trifluoromethylpyridine group contributes to π-stacking interactions in the enzyme’s active site .
- Key Difference : The trifluoromethylpyridine substituent introduces strong electron-withdrawing effects, which may alter redox stability compared to the target compound’s benzyl group.
Compound C : 2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazole Derivatives
- Substituents: Alkylthio group at position 2; 4-aminophenyl at position 4.
- Activity: Primarily studied as acetylcholinesterase inhibitors. The aminophenyl group facilitates hydrogen bonding with catalytic serine residues .
Selectivity and Pharmacokinetic Properties
| Compound | Target | Selectivity/Potency | Physicochemical Properties |
|---|---|---|---|
| Target Compound | HDAC6 (inferred) | Likely moderate selectivity* | High lipophilicity (logP ~ 3.5)† |
| Compound A | HDAC6 | High selectivity (IC₅₀ < 100 nM) | Moderate solubility (logP ~ 2.8) |
| Compound B | DXS | Non-selective (IC₅₀ ~ 1 µM) | High logP (~4.1) due to CF₃ group |
| Compound C | Acetylcholinesterase | Low selectivity | Low logP (~1.9), high polarity |
*Inferred from structural analogs in HDAC6 inhibitor patents . †Predicted using analogous tetrahydrobenzo[b]thiophene-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
